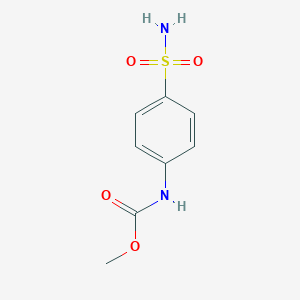

甲基(4-磺酰胺基苯基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl (4-sulfamoylphenyl)carbamate” is a chemical compound with the CAS Number: 14070-56-5 . It has a molecular weight of 230.24 .

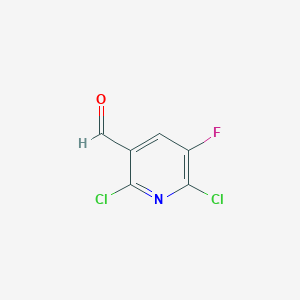

Molecular Structure Analysis

The molecular structure of “Methyl (4-sulfamoylphenyl)carbamate” contains a total of 25 bonds. There are 15 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aromatic), and 1 sulfonamide (thio-/dithio-) .Chemical Reactions Analysis

Carbamates, including “Methyl (4-sulfamoylphenyl)carbamate”, can undergo various chemical reactions. For instance, methyl carbamate can act as a carbamoyl donor in tin-catalyzed transcarbamoylation .Physical And Chemical Properties Analysis

“Methyl (4-sulfamoylphenyl)carbamate” is a powder at room temperature . It has a melting point of 224-225 degrees Celsius .科学研究应用

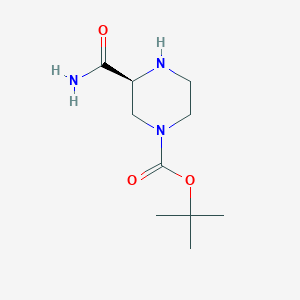

抗惊厥活性和药代动力学

- 合成和对映选择性药代动力学/药效学分析:已经合成了一类新的磺酰胺基苯基氨基甲酸酯衍生物,包括 3-甲基戊基(4-磺酰胺基苯基)氨基甲酸酯(MSPC)及其类似物,并评估了它们的抗惊厥活性。这些化合物在大鼠模型中显示出治疗癫痫的潜力,其疗效因其对映体形式而异。还评估了它们的药代动力学特性,如清除率和脑渗透性,以更好地了解它们的治疗潜力 (Odi 等人,2021 年)。

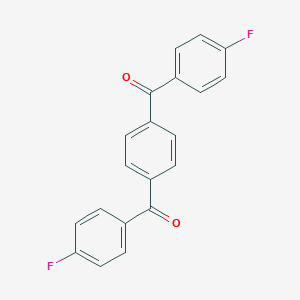

抗菌和抗炎特性

- 新型磺酰胺杂化物:已经合成了一些新型的磺酰胺氨基甲酸酯杂化物,并评估了它们的抗菌活性。某些衍生物对细菌表现出显着的活性,表明它们作为抗菌剂的潜力。分子对接研究提供了对它们作用机制的见解,为开发新的抗菌疗法提供了一条途径 (Hussein,2018 年)。

缓蚀

- 对金属的吸附和抑制作用:研究了甲基氨基甲酸酯在酸性条件下与铜的相互作用,揭示了其作为阴极型缓蚀剂的潜力。这项研究为氨基甲酸酯在金属表面的保护机制提供了有价值的见解,这对于工业应用防止腐蚀相关损坏至关重要 (John 等人,2013 年)。

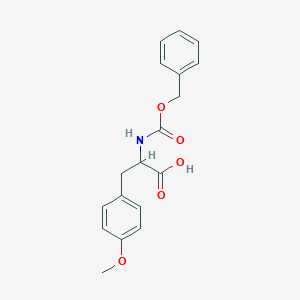

化学合成和转化

- 合成和转化:研究重点是合成甲基 [4-(氧代乙酰基)苯基]氨基甲酸酯,以及随后的反应以产生各种衍生物。这些化学转化突出了该化合物在合成一系列化学实体中的多功能性,这可能有助于开发新材料或药物 (Velikorodov 和 Shustova,2017 年)。

安全和危害

未来方向

The future directions for “Methyl (4-sulfamoylphenyl)carbamate” and other carbamates could involve further exploration of their synthesis methods, chemical reactions, and applications. For instance, the use of Si (OMe) 4 as a nonmetallic regenerable reagent and DBU as a CO 2 capture agent and catalyst enables the direct conversion of low-concentration CO 2 into carbamates .

属性

IUPAC Name |

methyl N-(4-sulfamoylphenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-14-8(11)10-6-2-4-7(5-3-6)15(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQWKTXIPRZXRJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402648 |

Source

|

| Record name | Methyl (4-sulfamoylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (4-sulfamoylphenyl)carbamate | |

CAS RN |

14070-56-5 |

Source

|

| Record name | Methyl (4-sulfamoylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Piperazin-1-yl)ethoxy]acetonitrile](/img/structure/B172336.png)

![2-Butyl-2H-benzo[d][1,2,3]triazole](/img/structure/B172346.png)

![5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine](/img/structure/B172366.png)